5-Bromo-6-hydroxypyrimidine-4-carboxylic acid
Overview
Description
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O3 and a molecular weight of 218.99 g/mol It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid typically involves the bromination of 6-hydroxypyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 6-position can be oxidized to a ketone or reduced to a methylene group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-6-hydroxypyrimidine-4-carboxylic acid derivatives .
Scientific Research Applications
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid is not well-documented. as a pyrimidine derivative, it may interact with biological targets such as enzymes and nucleic acids. The bromine atom and hydroxyl group could play roles in binding to active sites or forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyrimidine-4-carboxylic acid: Lacks the bromine atom at the 5-position, which may affect its reactivity and biological activity.
5-Bromo-2,4-dihydroxypyrimidine: Contains an additional hydroxyl group, which may influence its chemical properties and applications.
Uniqueness
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the pyrimidine ring.
Properties
IUPAC Name |
5-bromo-6-oxo-1H-pyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-2-3(5(10)11)7-1-8-4(2)9/h1H,(H,10,11)(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWJWPVYZWQTJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344869 | |
Record name | 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135274-82-7 | |
Record name | 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-hydroxypyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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